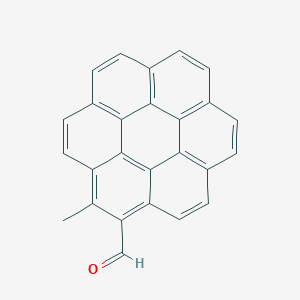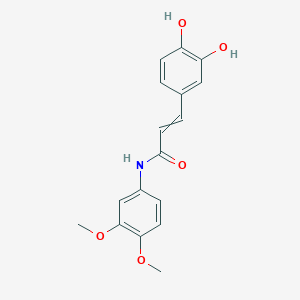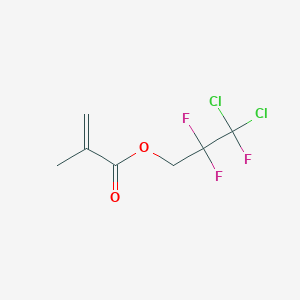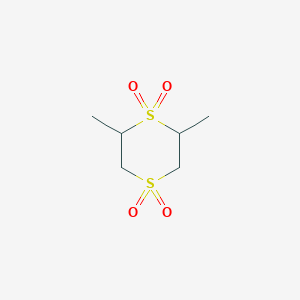
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide is an organosulfur compound with the molecular formula C6H12O4S2. This compound is a derivative of 1,4-dithiane, which is a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The addition of methyl groups at the 2 and 6 positions and the presence of four oxygen atoms as tetraoxide groups make this compound unique.
Preparation Methods
The synthesis of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide typically involves the oxidation of 2,6-dimethyl-1,4-dithiane. The parent compound, 1,4-dithiane, can be synthesized by the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The oxidation process to form the tetraoxide derivative can be achieved using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Chemical Reactions Analysis
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or thiols.
Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to undergo various chemical transformations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include sulfur-containing biomolecules and enzymes involved in redox processes. The pathways involved in its action are related to the formation and cleavage of sulfur-oxygen bonds .
Comparison with Similar Compounds
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide can be compared to other similar compounds such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung reactions.
1,4-Dithiane: The parent compound, which lacks the methyl and tetraoxide groups, making it less reactive.
2,3-Dihydro-1,4-dithiins: These compounds have similar sulfur-containing ring structures but differ in their oxidation states and reactivity. The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
112401-28-2 |
|---|---|
Molecular Formula |
C6H12O4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-dithiane 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H12O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
CFJQMGDGBFDFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


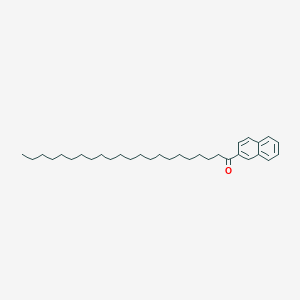
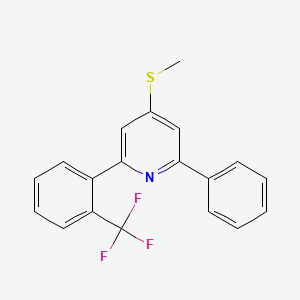

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
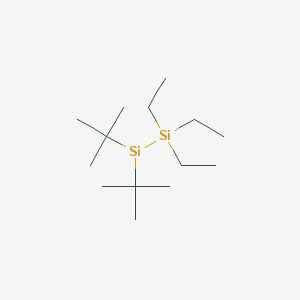
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
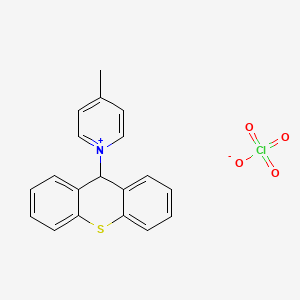
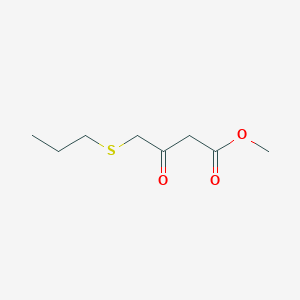
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
